N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)NAPHTHALENE-1-CARBOXAMIDE
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Overview
Description
N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a naphthalene ring system substituted with a carboxamide group, and a side chain containing cyclopropyl, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Naphthalene Carboxylic Acid: Starting with naphthalene, a Friedel-Crafts acylation reaction is performed using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form naphthalene carboxylic acid.
Amidation: The naphthalene carboxylic acid is then converted to its corresponding carboxamide by reacting with an amine, such as 2-cyclopropyl-2-hydroxy-2-phenylethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and carboxamide groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-2-phenylethyl)naphthalene-1-carboxamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-(2-Cyclopropyl-2-hydroxyethyl)naphthalene-1-carboxamide: Lacks the phenyl group, which may influence its chemical properties and interactions.
N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)benzoic acid:
Uniqueness
N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide is unique due to the combination of its structural features, including the naphthalene ring, cyclopropyl group, hydroxy group, and phenyl group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21(20-12-6-8-16-7-4-5-11-19(16)20)23-15-22(25,18-13-14-18)17-9-2-1-3-10-17/h1-12,18,25H,13-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJAQNJNWLXHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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